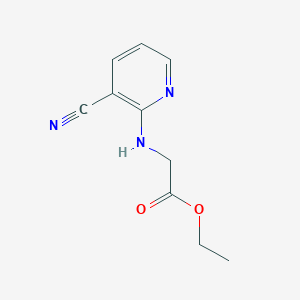
2,4,6-Trichloro-5-(2-methoxyphenoxy)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trichloro-5-(2-methoxyphenoxy)pyrimidine is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines This compound is characterized by the presence of a methoxyphenoxy group and three chlorine atoms attached to the pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-5-(2-methoxyphenoxy)pyrimidine typically involves the reaction of 2,4,6-trichloropyrimidine with 2-methoxyphenol. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the methoxyphenol acts as the nucleophile attacking the chlorinated pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Trichloro-5-(2-methoxyphenoxy)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in solvents like ethanol or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2,4,6-Trichloro-5-(2-methoxyphenoxy)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.
Medicine: It may serve as a lead compound in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,4,6-Trichloro-5-(2-methoxyphenoxy)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Methoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)ethanol: A similar compound with a different substitution pattern on the aromatic ring.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another compound with a methoxyphenyl group but different functional groups attached.
Uniqueness
2,4,6-Trichloro-5-(2-methoxyphenoxy)pyrimidine is unique due to the presence of three chlorine atoms on the pyrimidine ring, which significantly influences its reactivity and potential applications. The combination of the methoxyphenoxy group and the trichloropyrimidine core provides a distinct chemical profile that can be exploited in various research and industrial contexts.
Propiedades
Fórmula molecular |
C11H7Cl3N2O2 |
|---|---|
Peso molecular |
305.5 g/mol |
Nombre IUPAC |
2,4,6-trichloro-5-(2-methoxyphenoxy)pyrimidine |
InChI |
InChI=1S/C11H7Cl3N2O2/c1-17-6-4-2-3-5-7(6)18-8-9(12)15-11(14)16-10(8)13/h2-5H,1H3 |
Clave InChI |
CYLUEYOOGWPYGE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1OC2=C(N=C(N=C2Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-methyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B8652156.png)



![5-Cyano-2-phenyl-benzo[b]furan](/img/structure/B8652173.png)

![(1S*,5R*,6S*) Ethyl 2-Oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B8652182.png)




![3-[Cyano(morpholin-4-yl)methyl]benzonitrile](/img/structure/B8652235.png)
